molecular formula C27H29FN6O3 B2730800 6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1358480-83-7

6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2730800
CAS No.: 1358480-83-7
M. Wt: 504.566
InChI Key: HWNDJEQNRNPWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a synthetic compound of significant interest in pharmacological research, primarily investigated for its potent and selective inhibition of phosphodiesterase type 5 (PDE5). This compound is structurally characterized by a pyrazolopyrimidine-dione core, which is functionalized with specific benzyl, ethyl, and methyl groups, and notably features a 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl side chain. This molecular architecture is designed to enhance binding affinity and selectivity for the PDE5 enzyme, a key regulator of cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation in various tissues. Its primary research value lies in serving as a highly potent tool compound for studying erectile dysfunction and pulmonary arterial hypertension at a molecular level, providing insights into cGMP-mediated physiological processes. The inclusion of the 4-(4-fluorophenyl)piperazine moiety also suggests potential for investigating complex receptor interaction profiles, which may be relevant for exploring off-target effects or novel therapeutic indications. This product is supplied as a high-purity material to ensure reliability and reproducibility in in vitro biochemical assays and preclinical research models. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-benzyl-1-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN6O3/c1-3-34-25-24(19(2)29-34)32(27(37)33(26(25)36)17-20-7-5-4-6-8-20)18-23(35)31-15-13-30(14-16-31)22-11-9-21(28)10-12-22/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDJEQNRNPWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS Number: 1358480-83-7) is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H29FN6O3C_{27}H_{29}FN_6O_3 with a molecular weight of 504.6 g/mol. The structure incorporates a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The inclusion of a fluorophenyl piperazine moiety is significant as it often enhances the pharmacological profile of compounds.

PropertyValue
CAS Number1358480-83-7
Molecular FormulaC27H29FN6O3
Molecular Weight504.6 g/mol

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Compounds containing piperazine rings are frequently investigated for their effects on neurotransmitter systems. Research has indicated that related compounds can act as serotonin and dopamine receptor modulators, which may contribute to their efficacy in treating neurological disorders.

Enzyme Inhibition

One of the critical aspects of the biological activity of this compound is its potential as an enzyme inhibitor. For example, similar compounds have been studied for their inhibitory action on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. Inhibitory constants (IC50) for related compounds have been reported in the micromolar range, indicating a significant potential for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzyl and piperazine moieties can significantly influence potency and selectivity towards specific biological targets. For example:

  • Fluorination at specific positions on the aromatic rings has been shown to enhance binding affinity to target proteins.
  • Alkyl substitutions on the piperazine ring can alter lipophilicity and membrane permeability, affecting bioavailability.

Case Studies

Several case studies have investigated the biological effects of structurally related compounds:

  • Anticancer Activity : A study demonstrated that pyrazolo[4,3-d]pyrimidines induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Neuroprotective Effects : Another research highlighted that derivatives with piperazine showed neuroprotective effects against oxidative stress in neuronal cell lines.
  • Enzyme Inhibition : A comparative study revealed that certain analogs exhibited competitive inhibition against BuChE with IC50 values ranging from 0.1 to 10 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Scaffold Key Substituents Biological Activity Potency/Selectivity Reference
Target Compound 6-Benzyl, 1-ethyl, 3-methyl, 4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl) Likely adenosine receptor antagonism, kinase inhibition High selectivity for A3 adenosine receptor (predicted)
LGR 1404 (Pyrazolo[4,3-d]pyrimidine) 7-Oxo substituents Anti-angiogenic, CDK inhibition 10-fold higher potency vs. purine-based analogs
Pyrazolo[3,4-d]pyrimidine (CDK2 Inhibitors) Thioglycoside derivatives, thioxo groups CDK2 inhibition, antitumor activity IC₅₀ = 0.8–2.1 µM (vs. Dinaciclib: IC₅₀ = 0.4 µM)
Compound 69 (Pyrazolo[4,3-d]pyrimidine) Unspecified substituents CsCAF1 deadenylase inhibition Reduced enzyme activity by 65% at 10 µM
7-Acylamino Pyrazolo[4,3-d]pyrimidines 7-Acylamino groups, aryl sulfonamides A3 adenosine receptor antagonism Ki = 0.3 nM (hA3AR)

Key Findings:

Scaffold Impact :

  • Pyrazolo[4,3-d]pyrimidine derivatives (e.g., LGR 1404) exhibit enhanced anti-angiogenic and kinase inhibitory activity compared to purine-based compounds due to improved hydrophobic interactions with target proteins . The target compound’s scaffold likely confers similar advantages.

Substituent Effects: The 4-(4-fluorophenyl)piperazine group in the target compound is structurally analogous to arylpiperazine moieties in selective serotonin reuptake inhibitors (SSRIs) and adenosine receptor antagonists. This substituent may enhance binding to G-protein-coupled receptors (GPCRs) like A3AR, as seen in related compounds with Ki values <1 nM .

Biological Activity: Kinase Inhibition: The target compound’s pyrazolo[4,3-d]pyrimidine core aligns with CDK2 inhibitors (e.g., Dinaciclib analogs), but its substituents may shift selectivity toward other kinases or receptors .

Synthetic Accessibility: The compound’s synthesis likely involves multi-component reactions (MCRs) similar to those in , using pyrazolone precursors and nucleophilic substitutions for piperazine incorporation. Yield optimization may require catalyst systems like SBA-Pr-SO3H, as reported for pyrano[2,3-d]pyrimidines .

Research Implications

  • Structural Optimization: Introducing 7-acylamino groups (as in ) could further enhance A3AR selectivity.
  • Solubility: The 4-fluorophenylpiperazine moiety may improve aqueous solubility compared to fully lipophilic analogs (e.g., thieno[2,3-d]pyrimidines in ), but formulation studies are needed.
  • In Vivo Efficacy : Preclinical testing in angiogenesis or cancer models is warranted, given the scaffold’s proven efficacy in related contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.